molecular formula C15H10N4S B10984138 7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10984138
M. Wt: 278.3 g/mol
InChI Key: OGPHYPLHJYFHEQ-UHFFFAOYSA-N
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Description

7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, with phenyl and thiophene substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the multicomponent reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method allows for regioselective synthesis of substituted triazolopyrimidines.

Industrial Production Methods

Industrial production methods for 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound has been shown to act as an inhibitor of various enzymes, including tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of phenyl and thiophene rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C15H10N4S

Molecular Weight

278.3 g/mol

IUPAC Name

7-phenyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10N4S/c1-2-5-11(6-3-1)12-8-9-16-15-17-14(18-19(12)15)13-7-4-10-20-13/h1-10H

InChI Key

OGPHYPLHJYFHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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